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Azepan-2-ol

Cat. No.: B15279600
M. Wt: 115.17 g/mol
InChI Key: VQNBRRLREAHNCQ-UHFFFAOYSA-N
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Description

Overview of Medium-Sized Nitrogen Heterocycles

Heterocyclic chemistry is a cornerstone of organic chemistry, with nitrogen-containing rings being particularly prominent due to their prevalence in biologically active molecules. Among these, medium-sized nitrogen heterocycles—typically defined as rings containing seven to ten atoms—occupy a unique and challenging chemical space. wikipedia.orggoogle.com These structures are integral components of numerous natural products and medicinally important compounds.

The synthesis of these medium-sized rings is a significant challenge for chemists. Their formation is often hampered by unfavorable enthalpic and entropic factors, including conformational constraints and destabilizing transannular interactions (unfavorable interactions between non-adjacent atoms across the ring). google.com Consequently, direct cyclization methods that work well for smaller five- and six-membered rings are often ineffective for their medium-sized counterparts. wikipedia.org To overcome these hurdles, specialized synthetic strategies such as ring-expansion reactions, ring-closing metathesis, and transition-metal-catalyzed intramolecular cyclizations have been developed. wikipedia.orguni-muenchen.de The relative scarcity of robust methods for their synthesis means that medium-sized heterocycles are often under-represented in chemical screening libraries, despite their potential as valuable scaffolds in medicinal chemistry. google.com

Historical Development and Significance of Azepane Ring Systems in Organic Research

The history of heterocyclic chemistry dates back to the 19th century, evolving alongside the broader field of organic chemistry. google.com Within this field, the azepane ring—a saturated seven-membered heterocycle containing one nitrogen atom—has emerged as a structure of considerable interest. vulcanchem.com The azepane motif is a versatile and valuable scaffold found in a wide array of pharmaceuticals and bioactive natural products, ranking among the top 100 most frequently used ring systems in small-molecule drugs. vulcanchem.com

The significance of the azepane ring is underscored by its presence in various approved drugs and natural compounds with potent biological activities. ontosight.ai A key feature contributing to their bioactivity is the conformational flexibility of the seven-membered ring, which allows substituted azepanes to adopt specific three-dimensional shapes crucial for interacting with biological targets. ontosight.ai The ability to control this conformation through synthetic modifications is a vital aspect of modern drug design. ontosight.ai

The construction of the azepane skeleton has been a persistent challenge, prompting the development of diverse synthetic approaches, including ring-closing reactions, ring-expansion of smaller cyclic precursors, and complex multi-step sequences. vulcanchem.com

Table 1: Examples of Bioactive Azepane Derivatives

Compound NameClassSignificance
(-)-BalanolNatural ProductA fungal metabolite that acts as a potent inhibitor of protein kinase C (PKC). ontosight.ai
TolazamidePharmaceuticalAn oral anti-diabetic drug used to manage type 2 diabetes. ontosight.ai
AzelastinePharmaceuticalA potent, second-generation histamine (B1213489) H1 antagonist used as an antihistamine. ontosight.ai

Fundamental Importance of Azepan-2-ol as a Chemical Research Target

The chemical compound this compound is a specific derivative of the azepane ring system. Its fundamental importance in chemical research is best understood through its relationship with its more stable and widely known tautomer, Azepan-2-one (B1668282), commonly called ε-caprolactam. wikipedia.orgvedantu.com

This compound exists in a tautomeric equilibrium with Azepan-2-one. This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms. vedantu.com The lactam form (Azepan-2-one) contains a cyclic amide functional group, while the lactim form (this compound) contains a cyclic imidic acid group, characterized by an endocyclic carbon-nitrogen double bond and a hydroxyl group. wikipedia.orgvedantu.com For caprolactam, this equilibrium overwhelmingly favors the thermodynamically more stable lactam form.

Due to this equilibrium, this compound is rarely isolated itself. Instead, its significance as a research target is primarily realized through the chemistry of ε-caprolactam and the synthesis of derivatives that "trap" the lactim structure. ε-Caprolactam is a major industrial chemical of immense importance, serving as the primary monomer for the production of Nylon-6, a widely used synthetic polymer. researchgate.netnih.gov It is also used in the synthesis of various pharmaceutical drugs. chemscene.com

Table 2: Properties of Azepan-2-one (ε-Caprolactam)

PropertyValue
IUPAC NameAzepan-2-one
CAS Number105-60-2 chemscene.com
Molecular FormulaC₆H₁₁NO chemscene.com
Molecular Weight113.16 g/mol chemscene.com
AppearanceWhite, hygroscopic crystalline solid or flakes researchgate.netnih.gov
Key ApplicationMonomer for Nylon-6 synthesis researchgate.netnih.gov

The research utility of the this compound structure is demonstrated through the synthesis and application of its O-alkylated derivatives, known as lactim ethers or imino ethers. An example is 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, which can be synthesized from ε-caprolactam and a methylating agent like dimethyl carbonate. ontosight.aiingentaconnect.com These lactim ethers are valuable synthetic intermediates. For instance, they can undergo reactions like peracid oxidation to form other functionalized heterocyclic systems. Therefore, while this compound itself is an elusive transient species, its structural form, stabilized in derivatives, serves as a versatile tool and building block in organic synthesis, representing its fundamental importance as a target for chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B15279600 Azepan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

azepan-2-ol

InChI

InChI=1S/C6H13NO/c8-6-4-2-1-3-5-7-6/h6-8H,1-5H2

InChI Key

VQNBRRLREAHNCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)O

Origin of Product

United States

Synthetic Methodologies for Azepan 2 Ol and Its Derivatives

Direct Synthetic Routes to the Azepan-2-ol Core Structure

The most straightforward methods for creating the this compound core involve the cyclization of appropriately functionalized linear molecules or the modification of a pre-existing azepane ring. One prominent direct route is the reduction of the corresponding lactam, azepan-2-one (B1668282) (also known as caprolactam).

A key example involves the reduction of an azepan-2-one derivative to its corresponding this compound. For instance, 1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one (B11868948) can be converted to 1-(4-Methylpentyl)-5-(propan-2-yl)this compound. vulcanchem.com This transformation is typically achieved using catalytic hydrogenation, where hydrogen gas (H₂) and a palladium-on-carbon catalyst (Pd/C) effectively reduce the ketone group of the lactam to a secondary alcohol. vulcanchem.com This method is advantageous due to the commercial availability of various substituted caprolactams.

Another direct approach involves ring-closure or cyclization reactions starting from suitable linear precursors, such as amino alcohols, to form the azepane ring. smolecule.com These methods often require specific catalysts or reaction conditions to favor the formation of the seven-membered ring over competing polymerization or side reactions.

Ring Expansion Strategies for Azepane Formation

Ring expansion strategies provide a powerful alternative for synthesizing azepane systems, often starting from more readily available five- or six-membered rings. These methods circumvent the entropic and enthalpic barriers associated with the direct formation of seven-membered rings.

Light and heat can be employed to induce molecular transformations that expand a smaller ring into the azepane framework. A notable photochemical strategy involves the dearomative ring expansion of nitroarenes. manchester.ac.uknih.gov This process, mediated by blue light at room temperature, converts simple nitroarenes into complex azepanes in a two-step sequence. manchester.ac.uknih.gov The core of this method is the transformation of a nitro group into a singlet nitrene, which prompts the expansion of the six-membered benzene (B151609) ring into a seven-membered system. nih.govresearchgate.net A subsequent hydrogenolysis step yields the saturated azepane heterocycle. manchester.ac.uknih.gov This approach is versatile, allowing the substitution pattern on the initial nitroarene to be predictably transferred to the resulting azepane. manchester.ac.uk

Starting MaterialReagents/ConditionsProductYieldReference
Nitrobenzene1. Organolithium nucleophile, Blue LEDs, THF; 2. H₂, Pd/CSubstituted Azepane~84% researchgate.net
p-Substituted Nitroarenes1. Organolithium nucleophiles, Blue LEDs; 2. HydrogenolysisC2,C5-Disubstituted AzepanesN/A manchester.ac.uk
m-Ph-nitrobenzene1. Organolithium nucleophiles, Blue LEDs; 2. HydrogenolysisC3-Arylated Azepane"Useful" manchester.ac.uk
Pentadeuterated Nitrobenzene1. Blue LEDs; 2. HydrogenolysisTetradeuterated Azepane~100% manchester.ac.uk

This table summarizes findings on the photochemical ring expansion of nitroarenes to form azepanes.

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. acs.orgbeilstein-journals.org The synthesis of azepanes can be efficiently achieved through microwave-assisted cyclocondensation of primary amines with alkyl dihalides in an alkaline aqueous medium. nih.gov This one-pot approach provides a straightforward and environmentally friendlier route to various N-substituted azepanes. nih.gov

Researchers have also utilized microwave-assisted cyclization of 6-arylaminohexanenitriles promoted by polyphosphoric acid (PPA) esters to synthesize 1-aryl-2-iminoazepanes. beilstein-journals.org While initial attempts at lower temperatures yielded no product, increasing the temperature to 150-200°C under microwave irradiation successfully produced the target compounds. beilstein-journals.org

ReactantsReagents/ConditionsProduct TypeYieldReference
Primary Amines + Alkyl DihalidesMicrowave irradiation, alkaline aqueous mediumN-Substituted AzepanesN/A nih.gov
2-aminophenol (B121084) + 1,5-dibromopentaneK₂CO₃, MW, 200W, 15 minN-(2-hydroxyphenyl)azepane89% acs.org
6-(p-tolylamino)hexanenitrilePPE, MW, 200°C, 5 min1-(p-tolyl)-2-iminoazepane65% beilstein-journals.org

This table highlights examples of microwave-assisted synthesis of azepane derivatives.

Molecular rearrangements offer a sophisticated pathway to the azepane core, where the carbon skeleton of a precursor molecule is reorganized. One such method involves a chemoenzymatic process where enantioenriched 2-aryl azepanes are first generated biocatalytically. bohrium.com These amines are then converted to N'-aryl ureas, which, upon treatment with a base like lithium diisopropylamide (LDA), undergo a rearrangement. bohrium.com This process involves a configurationally stable benzyllithium (B8763671) intermediate and results in the stereospecific transfer of the aryl substituent to the 2-position of the ring, yielding previously inaccessible enantioenriched 2,2-disubstituted azepanes. bohrium.com

Other rearrangement reactions include the base-catalyzed rearrangement of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate to form 3H-azepine derivatives, a reaction that can be reversed with acid. rsc.orgrsc.org Additionally, gold(I)-catalyzed processes involving a Wagner–Meerwein rearrangement have been developed to convert yne-methylenecyclopropanes into azepine-fused cyclobutanes, demonstrating the utility of rearrangement in constructing complex fused-ring systems. acs.org

Microwave-Assisted Cyclization Procedures

Stereoselective Synthesis of this compound Scaffolds

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in modern drug discovery. The synthesis of specific enantiomers or diastereomers of this compound and its derivatives often requires stereoselective methods. mdpi.com

A one-pot photoenzymatic route has been developed for the synthesis of chiral N-Boc-4-amino/hydroxy-azepane with high conversions (up to 90%) and excellent enantiomeric excess (>99%). acs.orgnih.govresearchgate.net This method combines a photochemical oxyfunctionalization, which selectively targets distal C-H bonds, with a highly stereoselective enzymatic step, either a transamination or a carbonyl reduction. acs.orgnih.gov This approach is noted for being mild and operationally simple. nih.gov

Chiral pool synthesis is a strategy that utilizes readily available, naturally occurring chiral molecules as starting materials to build more complex chiral targets. slideshare.net This approach leverages the inherent chirality of the starting material, transferring it to the final product through a series of chemical transformations.

A prime example is the stereoselective synthesis of pentahydroxyazepane iminosugars, which are analogs of this compound with multiple hydroxyl groups. nih.gov This synthesis starts from D-mannose, a naturally occurring sugar. A key step is an osmium-catalyzed tethered aminohydroxylation reaction on an allylic alcohol derived from the D-mannose starting material. nih.gov This reaction creates a new C-N bond with complete control over its position and stereochemistry. A subsequent intramolecular reductive amination closes the ring to form the desired highly functionalized azepane. nih.gov This represents a powerful application of the chiral pool concept to access complex and stereochemically rich azepane scaffolds. nih.gov

Chiral Starting MaterialKey Reaction StepsProductReference
D-Mannose1. Addition of vinylmagnesium bromide; 2. Osmium-catalyzed tethered aminohydroxylation; 3. Intramolecular reductive aminationPentahydroxyazepane Iminosugar nih.gov
L-Aspartic AcidWittig reaction as key step(S)-(+)-2-(hydroxymethyl)-6-piperidin-2-one (related six-membered ring) researchgate.net

This table illustrates the use of chiral pool starting materials for the synthesis of chiral heterocycles.

Asymmetric Organocatalyzed Domino Reactions

The synthesis of azepane derivatives, including precursors to this compound, has been significantly advanced by asymmetric organocatalyzed domino reactions. These reactions, also known as cascade or tandem reactions, allow for the construction of complex molecules with high stereocontrol in an efficient manner by forming multiple bonds in a single operation without isolating intermediates. illinois.edu

One notable approach involves a temporary-bridge strategy for the enantioselective organocatalyzed synthesis of aza-seven-membered rings. rsc.org This method utilizes an annulation of ambident electrophilic and 1,4-bis-nucleophilic α-ketoamides with 1,3-bis-electrophilic enals. rsc.org This domino sequence can create up to four stereogenic centers with high stereoselectivity, providing a novel route to optically active azepane moieties. rsc.org The resulting oxygen-bridged azepanes can then be transformed into valuable derivatives like azepanones and azepanols. rsc.org

Organocatalytic domino reactions involving a 1,6-addition as a key step have also emerged as a powerful strategy. rsc.org These reactions leverage the ability of organocatalysts to facilitate the remote functionalization of unsaturated acceptors, creating a stereocenter at the δ-position with high regio- and stereo-control. rsc.org The development of complex domino reactions involving this 1,6-addition step has enabled the stereocontrolled synthesis of intricate molecular structures with multiple stereocenters. rsc.org

Enantioselective Catalysis for Chiral Azepane Precursors

Enantioselective catalysis is a cornerstone in the synthesis of chiral molecules, and the preparation of chiral azepane precursors is no exception. wikipedia.org This approach utilizes chiral catalysts to favor the formation of one enantiomer over the other, which is crucial in fields like pharmaceuticals where different enantiomers can have varied biological activities. wikipedia.org

A variety of catalytic systems have been developed for the synthesis of chiral amines and their derivatives. acs.org Transition metal-catalyzed asymmetric hydrogenation, for instance, is a widely used method for producing chiral amines with high enantioselectivity. acs.org Chiral cationic ruthenium diamine catalysts have been specifically noted for their effectiveness in the asymmetric hydrogenation of dibenzo[c,e]azepine derivatives. acs.org

Furthermore, photoenzymatic synthesis routes have been developed for N-Boc-4-amino/hydroxy-azepane, achieving high conversions and excellent enantiomeric excess. nih.gov These methods combine photochemical oxyfunctionalization with stereoselective enzymatic steps, such as transamination or carbonyl reduction. nih.gov

Kinetic Resolution Techniques for this compound Intermediates

Kinetic resolution is a widely employed technique for the separation of racemates. mdpi.com In the context of this compound intermediates, this method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer.

Enzymatic kinetic resolution, particularly using lipases, has proven to be a powerful tool. nih.gov For example, the kinetic resolution of racemic alcohols through transesterification reactions catalyzed by lipases can yield highly enantioenriched acetates and alcohols. nih.gov This technique has been successfully applied to the synthesis of precursors for various pharmaceuticals. nih.gov

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.org While specific examples for this compound are not detailed in the provided context, the principles of DKR are broadly applicable to the synthesis of chiral alcohols and amines.

Parallel kinetic resolution (PKR) is another sophisticated strategy where each enantiomer of a racemic starting material reacts with a different catalyst or under different conditions to yield the same desired product enantiomer. beilstein-journals.org This approach can lead to high yields and enantiomeric excesses. beilstein-journals.org

Derivatization Pathways and Functional Group Interconversions on the this compound Scaffold

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the hydroxyl group, the ring nitrogen atom, or the carbon framework of the ring.

Transformations at the Hydroxyl Group

The hydroxyl group of this compound is a prime site for derivatization. Standard transformations include acylation to form esters and etherification. Deoxygenation, the replacement of the hydroxyl group with a hydrogen atom, is another important transformation that can be achieved through various methods. thieme-connect.de One common approach involves the conversion of the alcohol to a thiocarbonyl derivative, which is then reduced. thieme-connect.de

Selective derivatization of hydroxyl groups is crucial when multiple such groups are present. acs.org For instance, in the synthesis of substituted benzo[d]thiazole-6-carboxylates, a free hydroxyl group was selectively derivatized in the presence of an unprotected amino group. acs.org Protective groups, such as the tert-butyldimethylsilyl group, can be employed to facilitate selective reactions at other sites before being removed. acs.org

Chemical Modifications of the Ring Nitrogen Atom

The nitrogen atom within the azepane ring is a key site for introducing structural diversity. The NH-group can be readily alkylated or acylated to introduce a wide variety of substituents. researchgate.net For example, in the synthesis of triterpenic A-azepane-fused derivatives, modifications at the NH-group were performed to introduce aminopropyl and acyl substituents. researchgate.net

Introduction and Elaboration of Substituents

Substituents can be introduced onto the azepane ring through various synthetic strategies. For instance, the synthesis of 1-(4-methylpentyl)-5-(propan-2-yl)azepan-2-one involves the introduction of an isopropyl group at the C5 position and a 4-methylpentyl group at the C1 nitrogen. vulcanchem.com

Ring-opening reactions of bicyclic aziridinium (B1262131) ions provide a versatile method for the synthesis of substituted azepanes. nih.gov Nucleophilic attack on these intermediates can occur at different positions, leading to the regioselective introduction of a wide range of substituents onto the azepane ring. nih.gov Furthermore, the bromine atom in compounds like 3-bromoazepan-2-one (B1337900) serves as a useful handle for introducing diverse functional groups through nucleophilic substitution or cross-coupling reactions.

Reactivity Profiles and Chemical Transformations of Azepan 2 Ol Derivatives

Nucleophilic and Electrophilic Reactions of the Azepan-2-ol System

The this compound system possesses both nucleophilic and electrophilic centers, leading to a rich and varied reaction chemistry. The nitrogen atom, with its lone pair of electrons, acts as a nucleophile, while the hydroxyl group can be rendered electrophilic upon protonation.

Nucleophilic Reactions:

The nitrogen atom in the azepane ring readily participates in nucleophilic reactions. cognitoedu.org These include:

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or other electrophilic reagents. Steric hindrance from substituents on the ring can influence the rate and feasibility of this reaction. vulcanchem.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylazepanes. This transformation is often used to protect the nitrogen atom or to introduce specific functional groups.

Michael Addition: The nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex structures.

Electrophilic Reactions:

The hydroxyl group of this compound can be activated to participate in electrophilic reactions. byjus.com This typically involves protonation of the oxygen atom, making it a better leaving group. Subsequent reactions can include:

Substitution Reactions: The protonated hydroxyl group can be displaced by a variety of nucleophiles. cognitoedu.org

Dehydration: Elimination of water can lead to the formation of an enamine or a double bond within the ring, depending on the reaction conditions and the substitution pattern of the azepane ring.

Cyclization and Annulation Reactions with this compound as a Precursor

This compound and its derivatives are versatile precursors for the synthesis of various bicyclic and polycyclic heterocyclic systems through cyclization and annulation reactions. These reactions often take advantage of the dual functionality of the this compound scaffold.

Cyclization Reactions:

Intramolecular reactions involving both the nitrogen and hydroxyl groups can lead to the formation of new rings. For instance, intramolecular condensation reactions can yield bridged bicyclic systems. The formation of five- and six-membered rings is generally favored in these cyclizations. uoc.gr Various catalytic systems, including those based on transition metals like palladium and iridium, have been employed to facilitate these transformations. acs.org

Annulation Reactions:

Annulation reactions involve the formation of a new ring fused to the existing azepane core. These reactions often proceed through a sequence of steps, such as a Michael addition followed by an intramolecular aldol (B89426) condensation, famously known as the Robinson annulation. uoc.gr The Danheiser benzannulation is another powerful method for constructing aromatic rings onto a pre-existing structure. wikipedia.org These strategies allow for the synthesis of complex polycyclic molecules with a high degree of control over the substitution pattern. wikipedia.org

Reaction Type Description Key Features Example Product Class
Intramolecular CyclizationFormation of a new ring by reaction of two functional groups within the same molecule.Favors formation of 5- and 6-membered rings.Bridged Bicyclic Azepanes
Robinson AnnulationA tandem Michael addition and intramolecular aldol condensation.Forms a new six-membered ring containing an α,β-unsaturated ketone.Fused Polycyclic Systems
Danheiser BenzannulationThermal reaction of a cyclobutenone with an alkyne.Creates highly substituted phenolic rings.Benzannulated Azepanes

Oxidative and Reductive Transformations of the this compound Moiety

The this compound moiety can undergo both oxidation and reduction, providing access to a wider range of functionalized azepane derivatives.

Oxidative Transformations:

The secondary alcohol in this compound can be oxidized to the corresponding ketone, azepan-2-one (B1668282) (also known as ε-caprolactam), using common oxidizing agents. Further oxidation can lead to more complex structures, potentially involving the formation of epoxides or other oxygenated derivatives. The choice of oxidant and reaction conditions is crucial for achieving the desired product selectively.

Reductive Transformations:

Reduction of the hydroxyl group in this compound can lead to the formation of the parent azepane ring. This can be achieved using reducing agents like lithium aluminum hydride. Catalytic hydrogenation can also be employed for this purpose. vulcanchem.com Conversely, the ketone group of azepan-2-one can be reduced to the secondary alcohol, this compound, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Transformation Starting Material Reagent(s) Product
OxidationThis compoundPCC, CrO₃Azepan-2-one
ReductionThis compoundLiAlH₄Azepane
ReductionAzepan-2-oneNaBH₄, LiAlH₄This compound

Ring-Opening and Ring-Contraction Reactions

The seven-membered ring of this compound and its derivatives can undergo ring-opening and ring-contraction reactions under specific conditions, providing pathways to acyclic compounds or smaller heterocyclic systems.

Ring-Opening Reactions:

The lactam ring of azepan-2-one, a close derivative of this compound, can be opened under acidic or basic conditions through hydrolysis to yield a linear amino acid derivative. vulcanchem.com This reaction is a key step in the industrial production of Nylon-6 from caprolactam. wikipedia.org Acid-mediated ring-opening of α-aryl lactams has also been reported. rsc.org

Ring-Contraction Reactions:

Ring-contraction reactions can transform the seven-membered azepane ring into smaller, more strained rings like piperidines or pyrrolidines. These reactions often proceed through rearrangement mechanisms, such as the Favorskii rearrangement of α-halo cycloalkanones. harvard.edu The Demyanov rearrangement, involving the diazotization of aminocycloalkanes, can also lead to ring contraction. wikipedia.org For instance, bridged azepines have been shown to undergo ring contraction to (halogenomethyl)dihydropyridines. rsc.org

Mechanistic Investigations of this compound Reactivity

Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome and designing new synthetic strategies.

The initial step in many acid-catalyzed reactions of this compound is the protonation of the hydroxyl group. youtube.com This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). Subsequent dehydration can proceed through different pathways, such as E1 or E2 elimination, depending on the substrate and reaction conditions, to form a double bond within the ring. The stability of the resulting carbocation intermediate plays a significant role in determining the reaction pathway. libretexts.org

The functionalization of the azepane ring can occur through various pathways, including electrophilic and nucleophilic substitution, as well as addition reactions.

Electrophilic Aromatic Substitution: For derivatives of this compound containing an aromatic ring, electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions can be used to introduce substituents onto the aromatic ring. byjus.comlibretexts.org The mechanism typically involves the generation of an electrophile, its attack on the aromatic ring to form a carbocation intermediate (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.com

Nucleophilic Substitution: The bromine atom in compounds like 3-bromoazepan-2-one (B1337900) can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Electrophilic Addition: In cases where the azepane ring contains a double bond, electrophilic addition reactions can occur. The π electrons of the double bond attack an electrophile, leading to the formation of a carbocation intermediate which is then attacked by a nucleophile. savemyexams.com

The regioselectivity and stereoselectivity of these functionalization reactions are often influenced by the existing substituents on the azepane ring and the reaction conditions employed.

Advanced Structural Elucidation and Conformational Analysis of Azepan 2 Ol

Application of High-Resolution Spectroscopic Techniques for Complex Structure Determination

High-resolution spectroscopic techniques are indispensable for the unambiguous structural characterization of Azepan-2-ol, a seven-membered heterocyclic alcohol. These methods provide detailed information on connectivity, stereochemistry, and molecular mass.

Multidimensional NMR spectroscopy is a powerful tool for elucidating the complex structure of organic molecules by resolving overlapping signals that are common in one-dimensional (1D) spectra. libretexts.orgmdpi.com For this compound, various 2D NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This homonuclear experiment would reveal the ¹H-¹H coupling network within the azepane ring, identifying adjacent protons. For instance, the proton on the carbon bearing the hydroxyl group (C2) would show a correlation to the neighboring methylene (B1212753) protons at C3.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each carbon atom in the ring based on the chemical shift of its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical insights into the molecule's stereochemistry and preferred conformation. For instance, NOESY could help determine the relative orientation (axial or equatorial) of the hydroxyl group with respect to the protons on the azepane ring.

The combination of these experiments allows for a complete and unambiguous assignment of the NMR spectra, forming a cornerstone of its structural elucidation. meilerlab.org

Table 1: Representative NMR Data for Azepane Derivatives This table illustrates typical chemical shifts for related azepane structures. The exact values for this compound would require experimental measurement.

NucleusTypical Chemical Shift (ppm) for Azepan-2-one (B1668282) DerivativesExpected Shifts in this compound
¹H (H-C-OH)N/A (Ketone at C2)~3.5 - 4.5
¹³C (C-OH)N/A (Ketone at C2, ~175 ppm)~60 - 75
¹H (N-H)~7.5 - 8.5~1.5 - 3.0 (variable)
¹³C (Ring CH₂)~20 - 40~20 - 45

X-ray crystallography offers the most precise method for determining the three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. anton-paar.com For this compound, this technique would provide definitive, high-resolution data on bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov

The key insights from an X-ray crystal structure of this compound would include:

Unambiguous Stereochemistry: It would confirm the relative and absolute stereochemistry at the C2 position if a chiral sample is analyzed.

Solid-State Conformation: The analysis reveals the preferred conformation of the seven-membered ring in the solid state, such as a chair or boat conformation. researchgate.net

Intermolecular Interactions: It details intermolecular forces, like hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing.

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, this information is invaluable for validating and refining computational models of its solution-state behavior. uni-hannover.de

Advanced mass spectrometry (MS) techniques provide precise mass-to-charge ratio (m/z) measurements, which are used to determine the elemental composition and fragmentation patterns of a molecule. uni-rostock.demsu.edu

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can measure the m/z of the molecular ion with very high accuracy. This allows for the calculation of the exact molecular formula (C₆H₁₃NO for this compound), distinguishing it from other compounds with the same nominal mass. uni-rostock.de

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of a water molecule (H₂O) from the molecular ion or cleavage of the azepane ring, providing clues about its connectivity. docbrown.info

Table 2: High-Resolution Mass Spectrometry Data for this compound

PropertyValueMethod of Determination
Molecular FormulaC₆H₁₃NO---
Exact Mass115.0997Calculated
[M+H]⁺ (ESI+)116.1070Predicted (HRMS)

X-ray Crystallography for Definitive Stereochemical Assignments

Computational Approaches to Conformational Preferences and Dynamics

Computational chemistry provides powerful tools to explore the conformational landscape and dynamic behavior of flexible molecules like this compound, complementing experimental data. weizmann.ac.il

Molecular mechanics (MM) methods use classical physics to model the energy of different molecular conformations. These methods are computationally efficient and ideal for exploring the potential energy surface of a molecule.

Conformational Search: MM algorithms can systematically or randomly alter bond rotations to identify low-energy conformers, such as various chair, boat, and twist-boat forms of the azepane ring.

Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time, providing insights into its flexibility and the transitions between different conformations. This can reveal how the hydroxyl group's orientation changes and how the ring puckers in solution. Studies on related seven-membered rings have demonstrated significant conformational flexibility. acs.org

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules. epstem.netmdpi.com

Geometry Optimization: DFT methods are used to optimize the geometry of the conformers identified by molecular mechanics, yielding more accurate predictions of bond lengths, angles, and relative energies. researchgate.net

Calculation of Spectroscopic Parameters: A key application is the prediction of NMR chemical shifts for different conformers. epstem.net By comparing the calculated shifts with experimental data, researchers can determine the most probable conformation(s) present in solution. This approach helps to resolve ambiguities that may arise from interpreting NMR data alone.

Thermodynamic Parameters: These calculations can also determine the relative stability and thermodynamic properties of different conformers, helping to construct a detailed conformational energy landscape. mdpi.com

Theoretical and Computational Chemistry of Azepan 2 Ol

Electronic Structure and Bonding Characteristics

Computational analysis, particularly using methods like Density Functional Theory (DFT), reveals the intricate electronic landscape of azepan-2-ol. These studies provide detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule. Natural Bond Orbital (NBO) analysis is a key tool in understanding the bonding characteristics, offering insights into orbital populations and stabilization interactions. nih.govresearchgate.net The electronic structure is fundamental to understanding the molecule's reactivity, with analyses like Molecular Electrostatic Potential (MEP) identifying electrophilic and nucleophilic sites. researchgate.net

The presence of the nitrogen heteroatom and the hydroxyl group significantly influences the electronic environment of the azepane ring. The lone pair of electrons on the nitrogen atom and the oxygen atom's electronegativity create a dipole moment and dictate the molecule's interaction with other chemical species. The covalent bonds within the cluster core result in a unique electronic structure where atomic orbitals overlap to form delocalized frontier orbitals. mdpi.com This intricate electronic interplay governs the molecule's chemical behavior and is a central focus of computational investigations.

Table 1: Computed Electronic Properties of a Related Heterocyclic Compound

Property Value
Chemical Hardness (η) 2.5610 eV
Chemical Softness (S) 0.1952 eV

Data derived from a study on a similar heterocyclic system, illustrating typical computational outputs. researchgate.net

Quantum Chemical Predictions of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in predicting the feasible reaction pathways of this compound and identifying the associated transition states. chemrxiv.orgnih.gov These methods allow for the exploration of potential energy surfaces, mapping out the energetic landscape of chemical reactions. chemrxiv.org By calculating the energies of reactants, products, and transition states, researchers can determine the activation barriers and thermodynamic favorability of various reaction channels. nih.govmdpi.com

For instance, in reactions involving the formation or cleavage of the hemiaminal group in this compound, computational studies can elucidate the mechanism, whether it proceeds through a concerted or stepwise process. acs.orgsemanticscholar.org Techniques like the Artificial Force Induced Reaction (AFIR) method can systematically explore reaction pathways, providing a comprehensive understanding of potential products and their formation kinetics. nih.gov These predictive capabilities are invaluable for designing new synthetic routes and understanding the reactivity of medium-sized nitrogen heterocycles. nih.gov

A study on the hydrogenation of amide bonds, relevant to the formation of hemiaminals like this compound, employed DFT calculations to compare different mechanistic pathways. acs.orgsemanticscholar.org The calculations revealed that a stepwise Noyori-type mechanism with hydride transfer followed by proton transfer was energetically more favorable than a pathway involving ligand hemilability. acs.org Specifically, the transition state for the hydride transfer was calculated to be 24.1 kcal/mol. acs.orgsemanticscholar.org

Conformational Energetics and Inversion Barriers

The seven-membered ring of this compound possesses significant conformational flexibility, leading to a variety of low-energy chair and boat-like conformations. Computational studies are essential for mapping the potential energy surface and determining the relative energies of these conformers. nih.gov These calculations also allow for the determination of the energy barriers to conformational inversion, such as ring-flipping. researchgate.netscribd.com

For related N-substituted 2-benzazepines, variable temperature NMR studies combined with DFT calculations have determined chair-to-chair interconversion barriers to be around 11 kcal/mol. researchgate.net The flexible nature of the azepane ring results in multiple conformers with low energy barriers between them. nih.gov Understanding these conformational preferences and the dynamics of their interconversion is crucial, as the specific conformation can significantly influence the molecule's reactivity and biological activity. The barriers to ring inversion are influenced by factors like the size of the ring and the nature of the heteroatoms. scribd.com

Table 2: Calculated Barriers to Conformational Inversion in Related Azepine Derivatives

Process Experimental Barrier (kcal/mol)
C-N rotation 17.1 - 17.7
Azepine ring exchange 13.7 - 14.0

Data from a study on N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. researchgate.net

Prediction of Spectroscopic Parameters for Structural Validation

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which are vital for the structural validation of molecules like this compound. nih.gov By calculating properties such as NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), theoretical data can be directly compared with experimental results. researchgate.net This comparison serves as a rigorous test of both the computational model and the proposed molecular structure.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used for computing NMR chemical shifts, and its results often show good agreement with experimental findings. researchgate.net Similarly, time-dependent density functional theory (TD-DFT) is employed to calculate electronic transitions. researchgate.net Discrepancies between predicted and experimental spectra can prompt a re-evaluation of the assigned structure or the computational methodology. This synergy between theory and experiment is a cornerstone of modern chemical characterization. mdpi.com

Development of Computational Models for Medium-Sized Nitrogen Heterocycles

This compound and related compounds serve as important systems for the development and benchmarking of computational models for medium-sized nitrogen heterocycles. uwindsor.cabham.ac.uk These seven-membered rings present a challenge for computational methods due to their conformational flexibility and the complex interplay of steric and electronic effects. uwindsor.ca

Researchers are continuously developing more accurate and efficient computational protocols to study these systems. This involves refining force fields for molecular mechanics simulations and improving the accuracy of quantum chemical methods like DFT and coupled-cluster theory. researchgate.net The development of these models is crucial for a wide range of applications, from predicting the properties of new drug candidates to understanding the behavior of biologically active natural products containing these structural motifs. bham.ac.ukmit.edu The insights gained from studying this compound contribute to a broader understanding of the chemistry of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. escholarship.orgresearchgate.net

Applications of Azepan 2 Ol As a Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Molecular Architectures

A chemical building block is a molecule with reactive functional groups that allows for the modular, bottom-up assembly of more complex molecular architectures. wikipedia.org The strategic use of such building blocks provides precise control over the final structure of a compound. wikipedia.org Azepan-2-ol and its derivatives, such as 3-bromoazepan-2-one (B1337900), serve as valuable intermediates in the synthesis of a wide array of organic compounds. The reactivity of these building blocks is instrumental in constructing more elaborate molecules.

The construction of complex molecular architectures can be achieved through methods like dynamic covalent synthesis, which uses simple building blocks to form intricate, fully organic structures. nih.gov The design of these building blocks is crucial, with rigid aromatic moieties and amino acids being common choices. nih.gov The principles of modular synthesis using well-defined building blocks are also applied in creating ordered networks and materials with specific applications. rsc.org By carefully selecting building blocks, chemists can devise syntheses for complex molecular architectures. nih.gov

Recent advancements have demonstrated the ability to create highly complex "perplexanes," which are entangled nanocarbon structures, by using molecular building blocks with flexible arms. acs.org This highlights the importance of the building block's core structure and flexibility in directing the final architecture. acs.org

Precursor for the Synthesis of Diverse Heterocyclic Systems

This compound and its parent compound, azepan-2-one (B1668282) (also known as caprolactam), are key starting materials for synthesizing various seven-membered heterocyclic compounds. researchgate.netnih.gov The synthesis of these heterocycles often involves ring expansion of smaller five or six-membered rings. researchgate.net

The versatility of azepanes is further demonstrated by their synthesis through methods like iron-catalyzed reductive amination of ω-amino fatty acids, which is also applicable to the preparation of pyrrolidines and piperidines. mdpi.com The development of new synthetic methods has enabled the construction of novel heterocycles, including spirocycles and tryptamine (B22526) derivatives, starting from protected cyclic ketones. nih.gov For instance, N-Boc-protected piperidin-3-one (B1582230) can be used to synthesize piperidine-based spirocycles and their 3-(2-aminophenyl)piperidin-3-ol precursors. nih.gov

The synthesis of diverse heterocyclic systems, such as 1,2,4-oxadiazoles, can be achieved through various methods, including one-pot procedures and microwave-assisted reactions, starting from simpler precursors. nih.gov Similarly, benzoxazole (B165842) derivatives, another important class of heterocycles, are often synthesized from 2-aminophenol (B121084) through condensation with various carbonyl compounds. rsc.org These examples underscore the general principle of using precursor molecules to build more complex heterocyclic frameworks.

Role in the Design and Synthesis of Ligands for Catalysis

The azepane scaffold is a valuable component in the design of ligands for catalytic applications. For example, a silica-grafted DBU-supported NiCl₂ complex, which incorporates an azepan-2-one derivative, has been designed and synthesized for use in A3 coupling reactions to produce propargylamines. researchgate.net This catalyst demonstrates high turnover numbers and frequencies under solvent-free conditions and is recyclable. researchgate.net

The broader field of ligand synthesis for catalysis often involves creating complex molecules that can coordinate with metal ions to facilitate chemical transformations. For instance, salen-type ligands and their copper(II) complexes have been synthesized and used as catalysts in reactions like [3+2] cycloadditions for the synthesis of tetrazoles. researchgate.net Similarly, iridium(I) catalysts containing P,N-ligands have been successfully used for the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com

The design of effective ligands is crucial for the advancement of catalysis. For example, polymer-supported organometallic catalysts, such as those based on palladium complexes, are widely used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. mdpi.com The development of novel ligands, such as those derived from this compound, contributes to the expansion of the catalytic toolbox available to synthetic chemists.

Integration into Precursors for Polymer Systems (Focus on Chemical Transformation)

Azepan-2-one, or caprolactam, is a primary precursor for the synthesis of Nylon 6 through ring-opening polymerization. wikipedia.org This process transforms the cyclic monomer into a widely used polymer for fibers and plastics. wikipedia.org The chemical transformation of this compound and its derivatives can also be envisioned in the context of creating novel polymer systems.

Radical chemistry plays a significant role in both the synthesis and modification of polymers. beilstein-journals.org For instance, thiol-ene chemistry can be used for the post-polymerization modification of polymers containing double bonds. beilstein-journals.org This involves the radical addition of a thiol to an ene functionality. beilstein-journals.org Such chemical transformations could be applied to azepane-containing monomers or polymers to introduce new functionalities.

Furthermore, the chemical recycling of polymers often involves depolymerization, breaking them down into smaller molecules like oligomers, dimers, and monomers. mdpi.com Understanding the chemical transformations involved in both polymerization and depolymerization is crucial for developing sustainable polymer systems.

Table 1: Examples of Chemical Transformations in Polymer Systems

Transformation Description Application Example
Ring-Opening Polymerization A cyclic monomer is opened to form a linear polymer chain. Synthesis of Nylon 6 from caprolactam. wikipedia.org
Thiol-Ene Chemistry Radical addition of a thiol to a double bond. Post-polymerization modification of diene-functionalized polymers. beilstein-journals.org

Development of Novel Chemical Scaffolds for Research Applications

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The azepane ring system serves as a valuable scaffold in the development of new molecules for research and medicinal chemistry applications. For instance, chromanone derivatives incorporating an azepane moiety have been investigated as multi-target agents for Alzheimer's disease. acs.org

The development of novel scaffolds is a key aspect of drug discovery and chemical biology. whiterose.ac.ukrug.nl Thiazole, for example, is considered a "privileged" heterocyclic scaffold due to its presence in numerous bioactive compounds and its wide range of pharmacological applications. mdpi.com The synthesis of libraries based on such scaffolds allows for the exploration of chemical space and the identification of new lead compounds. whiterose.ac.uk

The 2-phenylquinoxaline (B188063) scaffold has been used to develop PET tracers for imaging Tau tangles in the brain, which are associated with Alzheimer's disease. researchgate.net By modifying this scaffold, researchers have been able to improve the binding affinity and selectivity of these imaging agents. researchgate.net This illustrates how the systematic modification of a core scaffold can lead to the development of powerful research tools. Zirconium-based catalysts have also been employed in the synthesis of various biologically active heterocyclic scaffolds. rsc.org

Future Perspectives in Azepan 2 Ol Research

Emerging Synthetic Methodologies and Catalytic Systems

The development of efficient, selective, and sustainable methods for the synthesis of functionalized heterocycles is a primary objective in organic chemistry. Future research into the synthesis of Azepan-2-ol is poised to move beyond traditional multi-step procedures towards more elegant and atom-economical approaches.

Promising avenues include the advancement of photocatalysis and biocatalysis . Recent breakthroughs in the synthesis of hydroxylated azepanes highlight the potential of these methodologies. For instance, a one-pot photoenzymatic cascade has been developed for the synthesis of N-Boc-4-hydroxy-azepane, achieving high conversions and excellent enantiomeric excess. nih.gov This process combines a photochemical oxyfunctionalization with a stereoselective enzymatic reduction. nih.gov Adapting such a strategy to achieve the 2-hydroxy substitution pattern on the azepane ring is a logical and exciting future direction. This could involve the use of engineered enzymes with tailored regioselectivity.

Biocatalytic cascades , which utilize multiple enzymes in a single reaction vessel, offer a powerful tool for constructing complex molecules with oxygen and nitrogen functionalities. researchgate.net The biocatalytic synthesis of ε-caprolactam from cyclohexanone (B45756) or even from biomass-derived precursors like L-lysine is well-established. manchester.ac.ukunibe.ch Future research could focus on developing novel enzyme cascades that introduce a hydroxyl group at the C2 position, potentially starting from readily available bio-based feedstocks. Baeyer-Villiger monooxygenases (BVMOs), which can oxidize carbonyl compounds to esters or lactones, are particularly interesting enzymes for potential application in the synthesis of hydroxylated caprolactam derivatives. mdpi.com

Furthermore, electroorganic synthesis presents a green and powerful alternative for the synthesis of lactams and their derivatives. ugent.bersc.org Anodic oxidation of carbamates, for example, can generate N-acyliminium ions that can be trapped with nucleophiles, a strategy that could be adapted for the synthesis of hydroxylated azepanes. nih.govresearchgate.net The development of electrochemical methods for the direct C-H hydroxylation of N-substituted azepanes at the C2 position would be a significant advance, offering a direct and sustainable route to this compound.

Finally, transition-metal catalyzed reactions, such as those employing palladium, copper, or rhodium, are expected to play a crucial role in the synthesis of functionalized azepanes. mdpi.comtue.nlnih.gov Future research will likely focus on the development of novel catalytic systems that can achieve the direct and stereoselective hydroxylation of the azepane ring or the cyclization of appropriately functionalized linear precursors to yield this compound with high efficiency.

Advancements in Spectroscopic and Computational Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its development and application. Future research will undoubtedly leverage a combination of advanced spectroscopic techniques and computational methods to provide a detailed characterization of this molecule.

Computational chemistry , particularly Density Functional Theory (DFT), will play an increasingly important role in complementing experimental data. DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of this compound. tandfonline.comnajah.edunih.govresearchgate.netdergipark.org.tr By comparing theoretical predictions with experimental spectra, a more confident assignment of the spectroscopic data can be achieved. nih.govresearchgate.net Furthermore, computational studies can provide insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. tandfonline.com Future computational work could also explore the conformational landscape of the seven-membered ring of this compound and how the position of the hydroxyl group influences its preferred conformations.

The table below summarizes the expected spectroscopic and computational characterization data for this compound, based on data from analogous compounds.

Technique Expected Observations for this compound
¹H NMR Signals for protons on the azepane ring, with the proton on the hydroxyl-bearing carbon (C2) expected to be in a specific chemical shift range. The N-H and O-H proton signals would be observable and their chemical shifts would be concentration and solvent dependent.
¹³C NMR Distinct signals for each of the six carbon atoms of the azepane ring. The carbon atom attached to the hydroxyl group (C2) would exhibit a characteristic downfield shift.
IR Spectroscopy Characteristic absorption bands for N-H and O-H stretching, as well as C-N and C-O stretching vibrations.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern, confirming the molecular formula.
DFT Calculations Prediction of optimized molecular geometry, vibrational frequencies (for comparison with IR), NMR chemical shifts, and electronic properties (HOMO-LUMO gap).

Exploration of Innovative Applications in Synthetic and Materials Chemistry

The true potential of this compound will be realized through its application as a versatile building block in both synthetic and materials chemistry. The presence of both a secondary amine and a hydroxyl group in a cyclic scaffold makes it an attractive starting material for the synthesis of more complex molecules and novel polymers.

In synthetic chemistry , this compound can serve as a chiral synthon for the preparation of a wide range of biologically active compounds. researchgate.net The hydroxyl group can be further functionalized or used as a handle for stereoselective transformations. The azepane scaffold itself is found in numerous natural products and pharmaceuticals, including antiviral, anticancer, and antidiabetic agents. mdpi.comugent.bemdpi.com Future research could explore the use of this compound in the synthesis of novel analogs of these drugs, potentially leading to compounds with improved efficacy or pharmacokinetic properties. The flexible nature of the seven-membered ring can be advantageous in drug design, allowing for better adaptation to biological targets. lifechemicals.com

In materials science , the bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polyamides and polyurethanes . The ring-opening polymerization of lactams is a well-established industrial process for producing polyamides like Nylon 6. aalto.finih.gov The incorporation of a hydroxyl group into the monomer unit, as in this compound, could lead to polyamides with enhanced properties, such as improved hydrophilicity, biodegradability, and functionality. These hydroxyl groups along the polymer backbone could be used for post-polymerization modifications, allowing for the tailoring of the material's properties for specific applications, such as in coatings, adhesives, or biomedical devices. tue.nl Research into the synthesis and characterization of polyamides derived from hydroxylated caprolactams is an active area, and extending this to polymers derived from this compound is a logical next step. aalto.fitue.nlbrunel.ac.uk

The table below outlines potential applications of this compound in these fields.

Field Potential Application of this compound
Synthetic Chemistry As a chiral building block for the synthesis of complex natural products and pharmaceutical agents.
As a scaffold for the development of new libraries of compounds for drug discovery.
Materials Science As a monomer for the synthesis of functional polyamides with tailored properties.
As a precursor for the development of biodegradable polymers for biomedical applications.

Interdisciplinary Research Opportunities in Chemical Sciences

The study of this compound is not confined to a single discipline within chemistry but rather offers a platform for exciting interdisciplinary research. The unique structural features of this compound open up opportunities at the interface of organic synthesis, medicinal chemistry, chemical biology, and materials science.

Medicinal chemistry and chemical biology represent particularly fertile ground for interdisciplinary research involving this compound. The azepane scaffold is a privileged structure in medicinal chemistry, and the introduction of a hydroxyl group provides a handle for creating diverse libraries of compounds for biological screening. mdpi.comugent.belifechemicals.com Research teams could explore the synthesis of this compound derivatives and evaluate their activity against a range of biological targets, such as enzymes and receptors implicated in diseases like cancer, diabetes, and viral infections. mdpi.commdpi.com The conformational flexibility of the azepane ring could be exploited to design molecules that can effectively mimic the structure of natural ligands or substrates. lifechemicals.com Furthermore, interdisciplinary collaborations could focus on understanding the structure-activity relationships of these new compounds, using a combination of synthetic chemistry, biological assays, and computational modeling. unibe.chacs.org

In the realm of materials science , collaborations between synthetic chemists and polymer scientists could lead to the development of novel materials with advanced properties. By incorporating this compound into polymer backbones, it may be possible to create materials with enhanced biodegradability, biocompatibility, or specific recognition capabilities. tue.nl For example, the hydroxyl groups could be used to attach biomolecules, leading to the development of new biosensors or drug delivery systems.

The exploration of supramolecular chemistry also presents an interesting avenue for interdisciplinary research. The ability of the hydroxyl and amine groups in this compound to participate in hydrogen bonding could be exploited to create self-assembling systems with interesting architectures and properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.